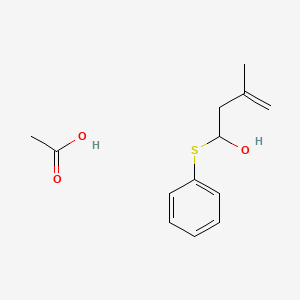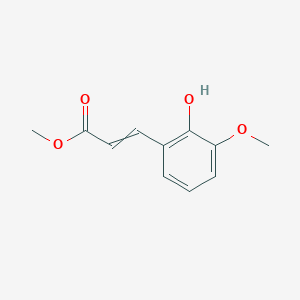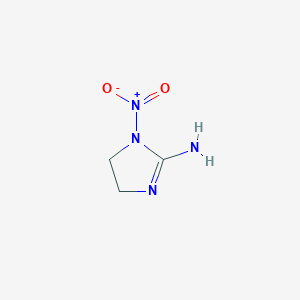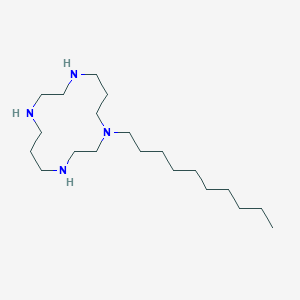![molecular formula C13H9Cl3N2O2 B14366253 N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea CAS No. 90934-26-2](/img/structure/B14366253.png)
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a phenoxy group attached to a phenyl ring, making it a valuable molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea typically involves the reaction of 2,6-dichloro-4-(4-chlorophenoxy)aniline with phosgene or a suitable isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the intermediate: The aniline derivative is reacted with phosgene or an isocyanate to form the corresponding carbamoyl chloride intermediate.
Formation of the final product: The intermediate is then treated with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
化学反应分析
Types of Reactions
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Amines or other reduced products.
Hydrolysis: Corresponding amines and carbon dioxide.
科学研究应用
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用机制
The mechanism of action of N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
相似化合物的比较
Similar Compounds
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Another urea derivative with multiple chlorine atoms, used in similar applications.
N-(4-chlorophenyl)-N’-phenylurea: A related compound with fewer chlorine atoms, used in different chemical reactions.
Uniqueness
N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea is unique due to its specific arrangement of chlorine atoms and the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
属性
CAS 编号 |
90934-26-2 |
|---|---|
分子式 |
C13H9Cl3N2O2 |
分子量 |
331.6 g/mol |
IUPAC 名称 |
[2,6-dichloro-4-(4-chlorophenoxy)phenyl]urea |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-7-1-3-8(4-2-7)20-9-5-10(15)12(11(16)6-9)18-13(17)19/h1-6H,(H3,17,18,19) |
InChI 键 |
LRSQCKMXZBDUKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)NC(=O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


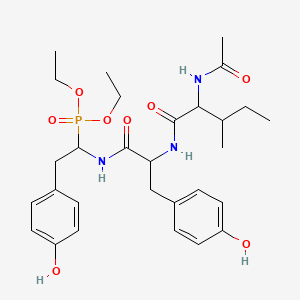
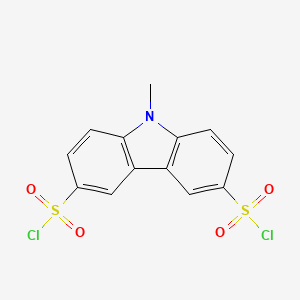
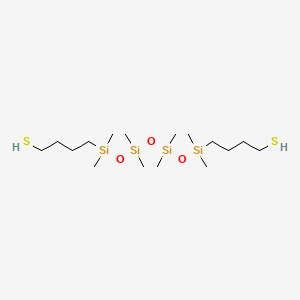

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)

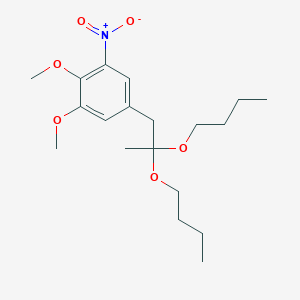
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
